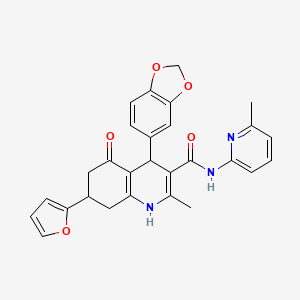![molecular formula C20H19N5O B4168158 N-[2-(1H-indol-1-yl)-1-methylethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4168158.png)
N-[2-(1H-indol-1-yl)-1-methylethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide
Vue d'ensemble
Description
N-[2-(1H-indol-1-yl)-1-methylethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as ITB-305 or TAK-659 and is classified as a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to have therapeutic benefits in a variety of diseases.
Mécanisme D'action
ITB-305 selectively inhibits N-[2-(1H-indol-1-yl)-1-methylethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide, which is an enzyme that plays a crucial role in B-cell receptor signaling. B-cell receptor signaling is a complex pathway that regulates B-cell activation, proliferation, and survival. N-[2-(1H-indol-1-yl)-1-methylethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is a key component of this pathway, and its inhibition has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
ITB-305 has been shown to have potent anti-tumor activity in B-cell malignancies by inhibiting B-cell receptor signaling. ITB-305 also has potential therapeutic benefits in autoimmune disorders by inhibiting B-cell receptor signaling and reducing autoantibody production. However, the exact biochemical and physiological effects of ITB-305 in various diseases are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ITB-305 is its selectivity for N-[2-(1H-indol-1-yl)-1-methylethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide, which reduces the potential for off-target effects. ITB-305 has also been shown to have potent anti-tumor activity in preclinical studies. However, one of the limitations of ITB-305 is its relatively short half-life, which may limit its therapeutic potential in some diseases.
Orientations Futures
There are several future directions for the study of ITB-305. One area of research is the development of more potent and selective N-[2-(1H-indol-1-yl)-1-methylethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide inhibitors. Another area of research is the combination of ITB-305 with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Additionally, the therapeutic potential of ITB-305 in other diseases, such as multiple sclerosis and primary immunodeficiency, is still being studied.
Applications De Recherche Scientifique
ITB-305 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, ITB-305 has demonstrated potent anti-tumor activity in B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). ITB-305 has also been shown to have potential therapeutic benefits in autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell receptor signaling.
Propriétés
IUPAC Name |
N-(1-indol-1-ylpropan-2-yl)-4-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-15(12-24-11-10-16-4-2-3-5-19(16)24)23-20(26)17-6-8-18(9-7-17)25-13-21-22-14-25/h2-11,13-15H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHFYRBRFXSIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-tert-butyl-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4168081.png)
![ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B4168088.png)

![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4168100.png)
![1-ethyl-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4168105.png)

![2,4-dichloro-N-[1-isobutyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B4168117.png)
![1-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4168119.png)

![methyl 4-[({[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4168139.png)
![5-benzyl-8-methyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4168141.png)
![2-methoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B4168151.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4168184.png)